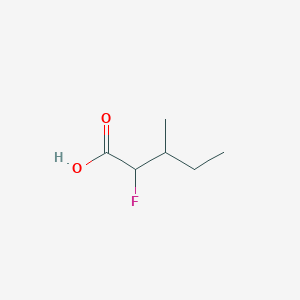

2-Fluoro-3-methylpentanoic acid

Vue d'ensemble

Description

2-Fluoro-3-methylpentanoic acid, also known as FMPA, is a versatile and widely used organic compound in scientific research and industrial applications. It is a carboxylic acid and a fluorinated alkyl group, which makes it useful for various kinds of experiments. FMPA is a colorless liquid that is miscible with water and has a boiling point of 145 °C. It is also highly soluble in organic solvents, such as ethanol, acetone, and chloroform. FMPA is a key component in many synthetic pathways in the pharmaceutical and biotechnology industries, as well as in the chemical industry.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Amino Acid Analogs : 4-Fluoroisoleucine, produced through ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid, exhibited inhibitory effects on various fungi and bacteria, showing potential for antimicrobial applications. However, it was not effective against Plasmodium berghei in mice and showed no toxicity at a significant dosage (Gershon, Shanks, & Clarke, 1978).

Chemical Analysis and Detection

- Analysis in Alcoholic Beverages : Methods have been developed to detect and quantify 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wines and other alcoholic beverages. These methods involve selective isolation, derivatization, and gas chromatography-mass spectrometry, highlighting the importance of these compounds in beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthesis and Application in Imaging

- Radiolabeled Tracers for Brain Tumors : 2-Amino-5-[(18)F]fluoro-2-methylpentanoic acid, a novel tracer for brain tumor imaging, has been developed. It shows potential for use in positron emission tomography (PET) due to its properties of entering cells via system L amino acid transport and providing high tumor uptake and imaging contrast (Bouhlel et al., 2015).

Extraction and Separation Applications

- Extraction of Iron(III) : 4-Methylpentan-2-ol has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions, demonstrating the utility of methylpentanoic acid derivatives in selective metal extraction processes (Gawali & Shinde, 1974).

Antibacterial Applications

- Antibacterial Compounds : A compound containing 4-methylpentanoic acid isolated from Siegesbeckia glabrescens showed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential medicinal applications (Kim et al., 2012).

Mécanisme D'action

Mode of Action

It can be inferred from the structure and properties of similar compounds that it may interact with its targets through processes such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3-methylpentanoic acid are not well defined. As a derivative of pentanoic acid, it may be involved in fatty acid metabolism. The presence of the fluorine atom could potentially alter its involvement in these pathways .

Pharmacokinetics

Based on its structural similarity to other short-chain fatty acids, it can be hypothesized that it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Given its structural similarity to other short-chain fatty acids, it may have similar effects, such as modulation of inflammation, energy metabolism, and gut health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Specific studies on the environmental influences on this compound are lacking .

Propriétés

IUPAC Name |

2-fluoro-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIXPQDQUCAWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292655 | |

| Record name | 2-fluoro-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-16-7 | |

| Record name | 2-Fluoro-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 84420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-fluoro-3-methylpentanoic acid generated from amino acids?

A1: The research paper describes a method for synthesizing this compound through the stereospecific nitrosation of specific amino acids in a hydrogen fluoride/pyridine solution []. Specifically, L-isoleucine and D-alloisoleucine, when subjected to this reaction, undergo a substitution reaction where the amino group is replaced by a fluorine atom. This substitution occurs with stereochemical retention, meaning the spatial arrangement of the other groups around the chiral center remains the same [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)